molecular formula C4H8F3NO2 B13248141 2-Amino-2-(trifluoromethyl)propane-1,3-diol

2-Amino-2-(trifluoromethyl)propane-1,3-diol

Cat. No.: B13248141
M. Wt: 159.11 g/mol
InChI Key: XULJFPLUCAEYLN-UHFFFAOYSA-N
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Description

2-Amino-2-(trifluoromethyl)propane-1,3-diol is a chemical compound known for its unique structure and properties It contains an amino group, a trifluoromethyl group, and two hydroxyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(trifluoromethyl)propane-1,3-diol typically involves the reaction of trifluoromethyl ketones with amino alcohols under controlled conditions. One common method includes the use of trifluoroacetone and aminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(trifluoromethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-2-(trifluoromethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-2-(trifluoromethyl)propane-1,3-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Amino-2-(trifluoromethyl)phenylpropane-1,3-diol: Similar structure but with a phenyl group instead of a propane backbone.

    2-Amino-2-(hydroxymethyl)propane-1,3-diol: Contains a hydroxymethyl group instead of a trifluoromethyl group.

Uniqueness: 2-Amino-2-(trifluoromethyl)propane-1,3-diol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C4H8F3NO2

Molecular Weight

159.11 g/mol

IUPAC Name

2-amino-2-(trifluoromethyl)propane-1,3-diol

InChI

InChI=1S/C4H8F3NO2/c5-4(6,7)3(8,1-9)2-10/h9-10H,1-2,8H2

InChI Key

XULJFPLUCAEYLN-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(C(F)(F)F)N)O

Origin of Product

United States

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